Cas no 19075-45-7 (6-Bromobenzobthiophene-2-carbaldehyde)
6-Bromobenzobthiophene-2-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 6-Bromobenzo[b]thiophene-2-carbaldehyde
- 6-BROMO-BENZO[B]THIOPHENE-2-CARBALDEHYDE
- AG-C-82613
- ANW-71661
- CTK7H9082
- SBB099383
- 6-BroMobenzo[b]thiophene-2-carboxaldehyde
- EN300-6508237
- BP-20499
- A912241
- CS-0067832
- MFCD09834665
- CENQBZNSQSCMTO-UHFFFAOYSA-N
- F13894
- DTXSID40718632
- Benzo[b]thiophene-2-carboxaldehyde, 6-bromo-
- DB-341740
- AS-5577
- AKOS015834715
- 19075-45-7
- SCHEMBL2083165
- SB34709
- 6-bromobenzothiophene-2-carbaldehyde
- 6-bromo-1-benzothiophene-2-carbaldehyde
- 6-Bromobenzobthiophene-2-carbaldehyde
-
- MDL: MFCD09834665
- Inchi: 1S/C9H5BrOS/c10-7-2-1-6-3-8(5-11)12-9(6)4-7/h1-5H
- InChI Key: CENQBZNSQSCMTO-UHFFFAOYSA-N
- SMILES: BrC1C=CC2C=C(C=O)SC=2C=1
Computed Properties
- Exact Mass: 239.92445g/mol
- Monoisotopic Mass: 239.92445g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 185
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 45.3Ų
6-Bromobenzobthiophene-2-carbaldehyde Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- HazardClass:IRRITANT
- Storage Condition:Sealed in dry,2-8°C
6-Bromobenzobthiophene-2-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B680260-250mg |
6-Bromobenzo[b]thiophene-2-carbaldehyde |
19075-45-7 | 250mg |
$ 207.00 | 2023-04-18 | ||
| TRC | B680260-2.5g |
6-Bromobenzo[b]thiophene-2-carbaldehyde |
19075-45-7 | 2.5g |
$ 1642.00 | 2023-04-18 | ||
| Alichem | A169003749-10g |
6-Bromobenzo[b]thiophene-2-carbaldehyde |
19075-45-7 | 95% | 10g |
$1447.20 | 2023-09-02 | |
| Alichem | A169003749-25g |
6-Bromobenzo[b]thiophene-2-carbaldehyde |
19075-45-7 | 95% | 25g |
$2733.60 | 2023-09-02 | |
| Alichem | A169003749-100g |
6-Bromobenzo[b]thiophene-2-carbaldehyde |
19075-45-7 | 95% | 100g |
$6102.36 | 2023-09-02 | |
| Fluorochem | 075362-500mg |
6-Bromo-benzo[b]thiophene-2-carbaldehyde |
19075-45-7 | 95% | 500mg |
£120.00 | 2022-03-01 | |
| Fluorochem | 075362-1g |
6-Bromo-benzo[b]thiophene-2-carbaldehyde |
19075-45-7 | 95% | 1g |
£188.00 | 2022-03-01 | |
| Fluorochem | 075362-5g |
6-Bromo-benzo[b]thiophene-2-carbaldehyde |
19075-45-7 | 95% | 5g |
£630.00 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 058768-500mg |
6-Bromo-benzo[b]thiophene-2-carbaldehyde |
19075-45-7 | 95+% | 500mg |
4923CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 058768-5g |
6-Bromo-benzo[b]thiophene-2-carbaldehyde |
19075-45-7 | 95+% | 5g |
21961CNY | 2021-05-07 |
6-Bromobenzobthiophene-2-carbaldehyde Suppliers
6-Bromobenzobthiophene-2-carbaldehyde Related Literature
-
Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
-
Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
Additional information on 6-Bromobenzobthiophene-2-carbaldehyde
Introduction to 6-Bromobenzobthiophene-2-carbaldehyde (CAS No. 19075-45-7)
6-Bromobenzobthiophene-2-carbaldehyde, with the chemical formula C₁₁H₆BrOS and CAS number 19075-45-7, is a significant compound in the realm of organic synthesis and pharmaceutical research. This heterocyclic aldehyde features a brominated benzobthiophene core, making it a versatile intermediate for the development of various bioactive molecules. Its unique structural attributes have positioned it as a valuable building block in medicinal chemistry, particularly in the synthesis of novel therapeutic agents.
The bromobenzobthiophene scaffold is renowned for its ability to interact with biological targets in diverse ways, owing to its aromatic and electron-deficient nature. The presence of the aldehyde group at the 2-position enhances its reactivity, enabling further functionalization through condensation reactions, oxidation, or reduction processes. These characteristics make 6-bromobenzobthiophene-2-carbaldehyde an attractive candidate for designing molecules with tailored pharmacological properties.
In recent years, there has been a surge in research focusing on benzobthiophene derivatives due to their promising applications in drug discovery. Studies have highlighted the potential of these compounds as scaffolds for kinase inhibitors, antiviral agents, and anti-inflammatory drugs. The bromine substituent on the benzobthiophene ring not only influences the electronic properties of the molecule but also serves as a handle for further chemical modifications via cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings.
One of the most compelling aspects of 6-bromobenzobthiophene-2-carbaldehyde is its utility in constructing complex molecular architectures. Researchers have leveraged this compound to synthesize intricate polycyclic systems that mimic natural products or exhibit novel biological activities. For instance, recent publications have demonstrated its role in generating derivatives with potential anticancer effects by incorporating additional heterocycles or alkyl groups through palladium-catalyzed reactions.
The pharmaceutical industry has shown particular interest in 6-bromobenzobthiophene-2-carbaldehyde due to its versatility in generating lead compounds. Its aldehyde functionality allows for the formation of Schiff bases or imines, which are common motifs in drug design. Moreover, the bromine atom facilitates halogen-metal exchange reactions, enabling access to organometallic intermediates that can be further elaborated into pharmacologically relevant structures.
Recent advances in computational chemistry have also contributed to the optimization of synthetic routes involving 6-bromobenzobthiophene-2-carbaldehyde. Molecular modeling studies have predicted optimal reaction conditions and predicted product outcomes, streamlining the development process. These computational tools are particularly valuable in identifying potential side reactions or byproducts, thereby improving yield and purity.
The synthesis of 6-bromobenzobthiophene-2-carbaldehyde typically involves multi-step organic transformations starting from commercially available precursors. Common methodologies include bromination of benzothiophene derivatives followed by formylation at the desired position. Advances in synthetic methodologies have led to more efficient and sustainable routes, incorporating green chemistry principles such as catalytic processes and solvent-free conditions.
The biological activity of derivatives derived from 6-bromobenzobthiophene-2-carbaldehyde has been extensively studied in recent years. Several research groups have reported novel compounds exhibiting inhibitory effects on enzymes implicated in inflammatory diseases and cancer progression. These findings underscore the importance of this scaffold in developing next-generation therapeutics.
The chemical reactivity of 6-bromobenzobthiophene-2-carbaldehyde extends beyond its role as a precursor for biologically active molecules. It has found applications in materials science, particularly in the synthesis of organic semiconductors and light-emitting diodes (OLEDs). The conjugated system of benzobthiophene derivatives contributes to their electronic properties, making them suitable for optoelectronic applications.
In conclusion,6-Bromobenzobthiophene-2-carbaldehyde (CAS No. 19075-45-7) is a multifaceted compound with broad utility across multiple domains of chemistry and biology. Its unique structural features and reactivity make it an indispensable tool for synthetic chemists and medicinal chemists alike. As research continues to uncover new applications for this compound,6-Bromobenzobthiophene-2-carbaldehyde is poised to remain at the forefront of innovation in drug discovery and materials science.
19075-45-7 (6-Bromobenzobthiophene-2-carbaldehyde) Related Products
- 7312-18-7(5-bromo-1-benzothiophene-2-carbaldehyde)
- 51925-22-5(Naphtho[1,2-b]thiophene-2-carboxaldehyde)
- 3541-37-5(1-benzothiophene-2-carbaldehyde)
- 10135-00-9(3-Bromobenzobthiophene-2-carbaldehyde)
- 62615-38-7(Naphtho[1,2-b]thiophene, 5-bromo-2-methyl-)
- 7312-07-4(5-bromo-2-methyl-1-benzothiophene)
- 19075-58-2(6-bromo-1-benzothiophene-2-carboxylic acid)
- 27035-41-2(5-Methyl-benzobthiophene-2-carbaldehyde)
- 5194-37-6(4-bromo-1-benzothiophene-2-carboxylic acid)
- 84258-75-3(6-Methylbenzobthiophene-2-carbaldehyde)